2,5-Dimethoxynicotinaldehyde
Description
2,5-Dimethoxynicotinaldehyde is a pyridine derivative featuring methoxy (-OCH₃) groups at positions 2 and 5 of the pyridine ring and an aldehyde (-CHO) functional group at position 2.
Properties
CAS No. |
867267-26-3 |
|---|---|
Molecular Formula |
C8H9NO3 |
Molecular Weight |
167.16 g/mol |
IUPAC Name |
2,5-dimethoxypyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H9NO3/c1-11-7-3-6(5-10)8(12-2)9-4-7/h3-5H,1-2H3 |
InChI Key |
RYPWBUNUTMJPHA-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(N=C1)OC)C=O |
Canonical SMILES |
COC1=CC(=C(N=C1)OC)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomer: 5,6-Dimethoxynicotinaldehyde
Structural Differences :
- Substituent positions : Methoxy groups at positions 5 and 6 (vs. 2 and 5 in the target compound).
- Functional groups : Both share the aldehyde group at position 3.
Functional Group Derivative: 5,6-Dimethoxynicotinaldehyde Oxime
Structural Differences :
- Functional group : Oxime (-CH=N-OH) replaces the aldehyde (-CHO).
Nicotinic Acid Derivatives
Compounds such as 6-(2,5-Dimethylphenyl)nicotinic acid (CAS 1261929-82-1) and 2-(2-Formylphenyl)nicotinic acid (CAS 566198-42-3) share structural motifs but differ in functional groups:
Key Differences :
- Acidity : Nicotinic acid derivatives exhibit higher acidity (pKa ~2.5) compared to aldehydes.
- Applications : Carboxylic acids are more common in drug design (e.g., metal coordination or salt formation), while aldehydes serve as electrophilic intermediates .
Data Table: Comparative Analysis
Research Findings and Implications
Functional Group Interconversion : Oxime derivatives offer stability advantages, enabling safer handling in multi-step syntheses .
Nicotinic Acid Analogs : While structurally similar, the absence of methoxy groups and presence of carboxylic acids limit direct comparisons but highlight the diversity of pyridine-based scaffolds .
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